molecular formula C11H9N3 B7469705 1-methyl-1H-pyrazolo[3,4-b]quinoline

1-methyl-1H-pyrazolo[3,4-b]quinoline

Cat. No. B7469705
M. Wt: 183.21 g/mol
InChI Key: UQTVRQZLQIOOPO-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a member of the pyrazoloquinoline family, which is known for its diverse biological activities, such as anticancer, antiviral, and anti-inflammatory properties. In

Scientific Research Applications

  • Synthesis and Properties :

    • A review summarizing over 100 years of research on the synthesis and the properties of 1H-pyrazolo[3,4-b]quinolines, including methods like Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others. It also highlights their potential as fluorescent sensors and biologically active compounds (Danel et al., 2022).
  • Optical Absorption and Quantum-Chemical Simulations :

    • Study on the optical absorption and quantum-chemical simulations of 1H-pyrazolo[3,4-b]quinoline derivatives, revealing changes in absorption spectra due to different substitutions (Koścień et al., 2003).
  • Pharmacological Assessment :

    • Synthesis and pharmacological assessment of pyrazolo[3,4-b]quinoline derivatives, with a focus on their inhibition of acetylcholinesterase and potential neuroprotective properties (Silva et al., 2011).
  • Catalyst-Free Synthesis Under Green Conditions :

    • A protocol for the eco-friendly, microwave-assisted synthesis of pyrazolo-[3,4-b]-quinolines, emphasizing operational simplicity and high yields (Khumalo et al., 2019).
  • Antimicrobial and Kinase Inhibitory Activities :

    • Investigation into the antimicrobial and kinase inhibitory activities of 3-amino-1H-pyrazolo[3,4-b]quinolines, showing significant effects on bacterial serine/threonine protein kinases (Lapa et al., 2013).
  • Organic Light Emitting Diodes (OLEDs) Applications :

    • Development of 1H-pyrazolo[3,4-b]quinolines as luminophores for electroluminescent devices, demonstrating their potential in OLEDs (Danel et al., 2015).

properties

IUPAC Name

1-methylpyrazolo[3,4-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-14-11-9(7-12-14)6-8-4-2-3-5-10(8)13-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTVRQZLQIOOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC3=CC=CC=C3C=C2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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